Tert-butyl 4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tetrahydronaphthalene moiety and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with piperazine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the tetrahydronaphthalene moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in binding studies.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate include other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H28N2O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 4-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-13-11-20(12-14-21)17-10-6-8-15-7-4-5-9-16(15)17/h4-5,7,9,17H,6,8,10-14H2,1-3H3 |
InChI Key |
XKQYXBJGGJFVTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
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